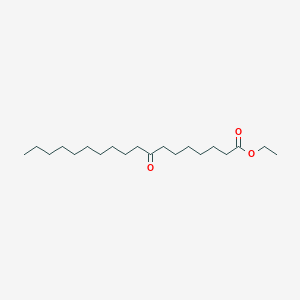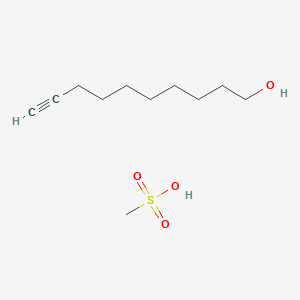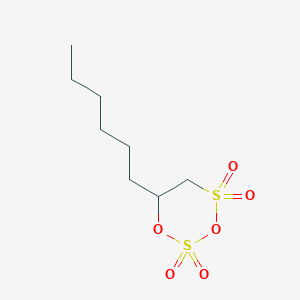
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is a chemical compound characterized by its unique structure, which includes a hexyl group attached to a dioxadithiane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the reaction of hexyl-substituted precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hexyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the formation of reactive intermediates, binding to specific enzymes or receptors, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,6,6-Tetramethyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone: A similar compound with tetramethyl groups instead of a hexyl group.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate: Another compound with a hexyl group but different functional groups.
Uniqueness
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific structural features and the presence of a hexyl group, which may impart distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
112678-64-5 |
|---|---|
Formule moléculaire |
C8H16O6S2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
6-hexyl-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C8H16O6S2/c1-2-3-4-5-6-8-7-15(9,10)14-16(11,12)13-8/h8H,2-7H2,1H3 |
Clé InChI |
MHEBMJPVRNIWTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CS(=O)(=O)OS(=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
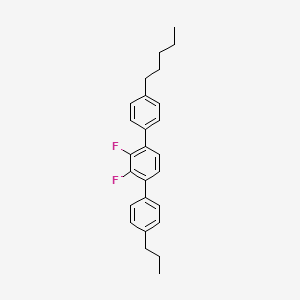
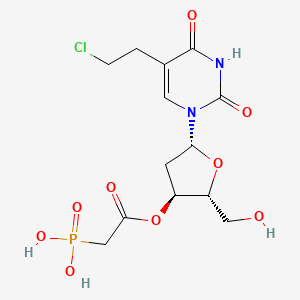
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
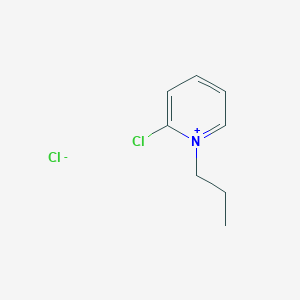
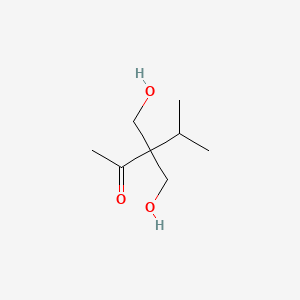


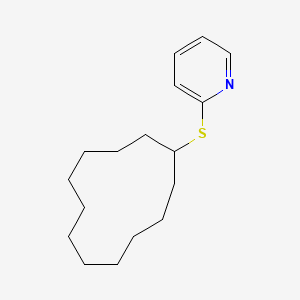
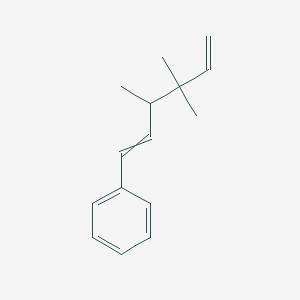
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
